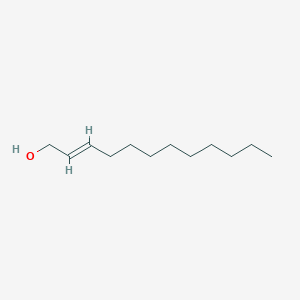
Dinonyl cyclohexane-1,2-dicarboxylate
Overview
Description
Dinonyl cyclohexane-1,2-dicarboxylate is an organic compound with the formula C26H48O4. It is a colorless, almost odorless liquid used primarily as a plasticizer in the manufacture of flexible plastic articles. This compound is of interest as an alternative to phthalate plasticizers, which have been implicated as endocrine disruptors .
Preparation Methods
Dinonyl cyclohexane-1,2-dicarboxylate can be synthesized through several methods:
Catalytic Hydrogenation: This method involves the catalytic hydrogenation of diisononyl phthalate, transforming the aromatic, planar part of the diisononyl phthalate into a cyclohexane ring.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation.
Reaction of Alcohol and Anhydride: It can also be prepared by reacting isononyl alcohol with cyclohexane-1,2-dicarboxylic anhydride.
Chemical Reactions Analysis
Dinonyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and its monoesters.
Reduction: It can be reduced under specific conditions to yield different products, although detailed reduction pathways are less commonly reported.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid and its monoesters .
Scientific Research Applications
Dinonyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which dinonyl cyclohexane-1,2-dicarboxylate exerts its effects involves its metabolism into various oxidative metabolites. These metabolites can be used as specific biomarkers of exposure in humans . The compound is metabolized into cyclohexane-1,2-dicarboxylic acid and its monoesters, which are then excreted in urine .
Comparison with Similar Compounds
Dinonyl cyclohexane-1,2-dicarboxylate is unique compared to other similar compounds due to its lower toxicity and lack of endocrine-disrupting properties. Similar compounds include:
Diisononyl phthalate (DINP): A commonly used plasticizer but with potential endocrine-disrupting effects.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with known reprotoxic properties.
Diisononyl maleate: Used in the synthesis of this compound.
This compound stands out due to its safer profile and effectiveness as a plasticizer in sensitive applications.
Properties
IUPAC Name |
dinonyl cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHXZYMYYBBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274054 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331673-15-5 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)


